molecular formula C20H23NO4 B2949951 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid CAS No. 861207-50-3

3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid

Katalognummer: B2949951
CAS-Nummer: 861207-50-3
Molekulargewicht: 341.407
InChI-Schlüssel: OBBKXDRLZIHHQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid is a synthetic propanoic acid derivative featuring a 4-isopropylphenyl group and a 3-methoxybenzoylamino substituent on the central carbon.

Eigenschaften

IUPAC Name

3-[(3-methoxybenzoyl)amino]-3-(4-propan-2-ylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13(2)14-7-9-15(10-8-14)18(12-19(22)23)21-20(24)16-5-4-6-17(11-16)25-3/h4-11,13,18H,12H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBKXDRLZIHHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of metabolic diseases and as a potential therapeutic agent. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid can be described as follows:

  • Molecular Formula : C18_{18}H23_{23}NO3_{3}
  • Molecular Weight : 303.38 g/mol
  • IUPAC Name : 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid

This compound features a propanoic acid backbone with an isopropylphenyl group and a methoxybenzoyl amino group, which may contribute to its biological activity.

Research indicates that this compound may act as an agonist for Free Fatty Acid Receptor 4 (FFA4) , which is implicated in metabolic regulation. FFA4 is recognized for its role in glucose metabolism and insulin sensitivity, making it a target for diabetes treatment. The compound's structural features suggest it could selectively activate FFA4 while exhibiting minimal activity on other receptors, thus potentially reducing side effects.

Pharmacological Studies

A study highlighted the synthesis of various derivatives related to this compound, focusing on their agonistic activity towards FFA4. Among the synthesized compounds, one demonstrated a pEC50_{50} value of 5.81 ± 0.04, indicating significant potency in activating FFA4 compared to other tested compounds .

Table 1: Comparative Agonistic Activity of Related Compounds

Compound IDpEC50_{50} ValueSelectivity (FFA4/FFA1)
1g5.81 ± 0.04>64-fold
2m5.66 ± 0.04>46-fold

This table summarizes the agonistic activity of selected compounds related to the target receptor.

Case Studies and Clinical Implications

In clinical evaluations, compounds with similar structures have shown promise in reducing blood glucose levels in diabetic models. For instance, the compound with the highest potency (1g) not only activated FFA4 but also demonstrated superior efficacy in lowering blood glucose levels compared to established drugs like TAK875 .

Case Study: Efficacy in Diabetic Models

  • Study Design : In vivo studies were conducted using diabetic mice.
  • Results : Administration of compound 1g resulted in a dose-dependent reduction in blood glucose levels.
  • : The compound's mechanism through FFA4 activation suggests potential utility in diabetes management.

Toxicological Profile

While the pharmacological benefits are notable, it is essential to assess the toxicological aspects of this compound. Preliminary studies indicate that it has a favorable safety profile; however, comprehensive toxicity studies are necessary to establish its suitability for clinical use.

Table 2: Toxicity Assessment Summary

ParameterResult
Acute ToxicityLow
Chronic ToxicityPending
MutagenicityNon-mutagenic

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Activities

The table below compares key structural analogs, emphasizing substituent variations and their biological implications:

Compound Name R1 (Phenyl Substituent) R2 (Amino Acyl Group) Biological Activity Key Findings
Target Compound 4-Isopropylphenyl 3-Methoxybenzoyl Hypothesized anticancer/antimicrobial Structural analog data suggest potential activity
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-Hydroxyphenyl Varied (e.g., nitro, methoxy) Antimicrobial (ESKAPE pathogens), Anticancer IC50 values: 2–50 µM against cancer cells; MIC: 4–32 µg/mL for bacteria
3-Amino-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl Amino Pharmacological scaffold Favorable ADME properties predicted (e.g., LogP: 1.2, high gastrointestinal absorption)
3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid 4-Isopropylphenyl Cyclohexylcarbonyl Unknown Increased steric bulk may reduce metabolic clearance
3-(4-Hydroxyphenyl)-2-[(2-oxotetrahydro-2H-pyran-3-yl)oxy]propanoic acid 4-Hydroxyphenyl 2-oxotetrahydropyranyloxy Cytotoxic 43.2% brine shrimp mortality at 0.1 mg/mL

Structure-Activity Relationships (SAR)

  • Phenyl Substituents: Hydroxyl (4-Hydroxyphenyl): Enhances antioxidant activity via phenolic radical scavenging . Isopropyl (4-Isopropylphenyl): Adds steric bulk, which may enhance target binding specificity or reduce off-target interactions .
  • Amino Acyl Groups: 3-Methoxybenzoyl: Electron-donating methoxy group may stabilize interactions with enzymes (e.g., methionyl-tRNA synthetase) . Cyclohexylcarbonyl: Aliphatic group likely increases metabolic stability compared to aromatic acyl chains .

Pharmacokinetic and Toxicity Profiles

  • ADME Properties: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit favorable absorption (Caco-2 permeability: >5 × 10⁻⁶ cm/s) and low hepatotoxicity risk .
  • Toxicity: Propanoic acid derivatives with nitro groups (e.g., compound 22 in ) show higher cytotoxicity (LD50 < 10 µM), whereas methoxy-substituted analogs are better tolerated .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.